Cellobiosan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZUJSCZCPGHH-QRZGKKJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cellobiosan: Structure, Properties, and Metabolism

For researchers, scientists, and professionals in drug development, a comprehensive understanding of carbohydrate structures is paramount. Cellobiosan, an anhydro sugar derived from cellulose, is a molecule of increasing interest, particularly in the context of biofuel production and biomass conversion. This technical guide provides a detailed overview of the chemical structure, properties, isolation, and biological processing of this compound.

Chemical Identity and Structure of this compound

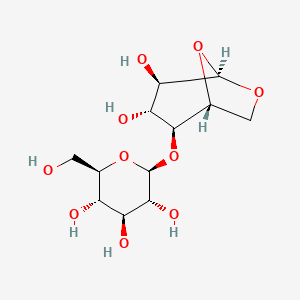

This compound, systematically known as 1,6-Anhydro-β-D-cellobiose or 4-O-(β-D-Glucopyranosyl)-1,6-anhydro-β-D-glucopyranose , is a disaccharide formed during the pyrolysis of cellulose.[1] It consists of a glucose unit linked via a β(1→4) glycosidic bond to a 1,6-anhydro-β-D-glucopyranose (levoglucosan) moiety. The anhydro bridge in the levoglucosan unit makes this compound a non-reducing sugar.

The fundamental chemical properties and identifiers of this compound are summarized in the table below.

| Property | Data | Reference |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| Synonyms | 1,6-Anhydro-β-D-cellobiose, 1,6-Anhydro-4-O-β-D-glucopyranosyl-β-D-glucopyranose | [2] |

| Molecular Formula | C₁₂H₂₀O₁₀ | [2] |

| Molecular Weight | 324.28 g/mol | [2] |

| SMILES String | C1[C@@H]2--INVALID-LINK--O2)O)O">C@HO[C@H]3--INVALID-LINK--CO)O)O">C@@HO | |

| CAS Number | 35405-71-1 | |

| Appearance | White Amorphous Solid | |

| Solubility | Soluble in DMSO and Water |

Below is a 2D chemical structure diagram of this compound generated using the SMILES string.

Formation and Experimental Isolation

This compound is not typically synthesized through conventional chemical routes but is rather a product of the thermal decomposition of cellulose. It is a significant component of the water-soluble fraction of bio-oil, which is produced from the fast pyrolysis of lignocellulosic biomass.

Experimental Protocol: Generalized Isolation from Bio-oil

While a standardized, detailed protocol for the isolation of pure this compound is not widely published, a general workflow can be constructed based on methods described in the literature for the fractionation of bio-oil and the purification of its sugar components.

Objective: To isolate a fraction enriched in this compound from raw bio-oil.

Materials:

-

Raw bio-oil from biomass pyrolysis

-

Deionized water

-

Dichloromethane (DCM)

-

Adsorption resin (e.g., Sepabeads SP207)

-

Separatory funnel

-

Rotary evaporator

-

High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

-

Liquid-Liquid Extraction:

-

Mix the raw bio-oil with deionized water in a 1:1 ratio (v/v) in a separatory funnel.

-

Shake vigorously and allow the phases to separate. This partitions the components based on polarity, with hydrophilic compounds like this compound moving into the aqueous phase.

-

Drain the lower organic phase (pyrolytic lignin and other hydrophobic compounds).

-

Wash the resulting aqueous phase with dichloromethane (DCM) to remove any remaining non-polar and moderately polar contaminants.

-

Separate and collect the aqueous phase.

-

-

Removal of Phenolic Inhibitors:

-

Pass the aqueous fraction through a column packed with a suitable adsorption resin, such as Sepabeads SP207, to remove phenolic compounds that can interfere with subsequent steps and analyses.

-

-

Concentration and Analysis:

-

Concentrate the purified aqueous fraction using a rotary evaporator to obtain a sugar-rich syrup.

-

Analyze the composition of the syrup using HPTLC or HPLC to confirm the presence and estimate the concentration of this compound. HPTLC allows for the separation of this compound from other sugars like levoglucosan, glucose, xylose, and cellobiose.

-

-

Further Purification (Optional):

-

For obtaining highly pure this compound, preparative chromatography (e.g., preparative HPLC) would be necessary, though specific methods for this compound are not detailed in the reviewed literature.

-

The following diagram illustrates the general workflow for the isolation of this compound from bio-oil.

Structural Characterization Data

A thorough characterization is essential for confirming the identity and purity of an isolated compound. However, publicly accessible, peer-reviewed experimental data for this compound is limited.

-

X-ray Crystallography: To date, the crystal structure of this compound has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD). Therefore, detailed information on its solid-state conformation, bond lengths, and angles from experimental crystallography is not available.

The lack of this fundamental experimental data represents a significant gap in the literature and an opportunity for future research.

Biological Activity and Metabolic Pathway

This compound serves as a carbon source for certain soil microbes. Its metabolism is initiated by enzymatic hydrolysis.

Enzymatic Hydrolysis by β-Glucosidase

The key step in the biological processing of this compound is the cleavage of the β(1→4) glycosidic bond by β-glucosidase enzymes (EC 3.2.1.21). This reaction is analogous to the hydrolysis of cellobiose. The hydrolysis of this compound yields one molecule of D-glucose and one molecule of 1,6-anhydro-β-D-glucopyranose (levoglucosan).

This enzymatic conversion is significant because it transforms a less common anhydro-disaccharide into two readily metabolizable sugars.

Microbial Utilization Pathway

The products of this compound hydrolysis can be assimilated by various microorganisms. For instance, the bacterium Pseudomonas putida has been engineered to utilize these pyrolysis-derived sugars. The metabolic fate of the hydrolysis products is as follows:

-

Glucose: Enters directly into central carbon metabolism, typically via glycolysis.

-

Levoglucosan: Wild-type P. putida cannot metabolize levoglucosan. However, engineered strains expressing a levoglucosan kinase (LGK) can phosphorylate levoglucosan to glucose-6-phosphate. Glucose-6-phosphate is a key intermediate that then enters central metabolic pathways such as the Entner-Doudoroff and pentose phosphate pathways.

The following diagram illustrates the metabolic pathway for the utilization of this compound.

Conclusion

This compound is a structurally unique disaccharide that is a key byproduct of biomass pyrolysis. While its fundamental chemical identity is well-established, there is a notable absence of publicly available experimental data regarding its NMR spectra and crystal structure. Its primary relevance to researchers lies in its role as a potential carbon source in biorefinery applications. The enzymatic cleavage of this compound into glucose and levoglucosan, coupled with engineered microbial pathways for levoglucosan utilization, highlights a viable route for converting pyrolysis-derived sugars into value-added biochemicals. Further research into the detailed characterization and purification of this compound will undoubtedly enhance its potential in industrial biotechnology.

References

Physicochemical properties of 1,6-Anhydro-β-cellobiose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,6-Anhydro-β-cellobiose, also known as cellobiosan. It includes key data on its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.

Core Physicochemical Properties

1,6-Anhydro-β-cellobiose is a disaccharide derivative formed from the intramolecular dehydration of cellobiose. It is a white, amorphous, and hygroscopic solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₁₀ | [2] |

| Molecular Weight | 324.28 g/mol | [2] |

| Appearance | White amorphous solid / White to off-white powder | [1][3] |

| Solubility | Soluble in water (50 mg/mL) and DMSO. | |

| Melting Point | Data not available for 1,6-Anhydro-β-cellobiose. For the related compound 1,6-Anhydro-β-D-glucose, the melting point is 182-184 °C. | |

| Optical Rotation | Data not available for 1,6-Anhydro-β-cellobiose. For the related compound 1,6-Anhydro-β-D-glucose, the specific rotation [α]D¹⁸ is -66° (c=1 in H₂O). | |

| Stability | Hygroscopic, protect from moisture. | |

| Storage | Store at 0 to 8 °C. |

Experimental Protocols

Synthesis of 1,6-Anhydro-β-cellobiose

1. Pyrolysis of Cellulose:

1,6-Anhydro-β-cellobiose is a major product of the pyrolysis of cellulose. This process involves the thermal decomposition of cellulosic biomass in the absence of oxygen. The resulting bio-oil contains a mixture of compounds from which 1,6-Anhydro-β-cellobiose can be isolated and purified.

-

Workflow for Pyrolysis and Separation:

2. Chemical Synthesis from Unprotected Sugars:

A one-step synthesis method involves the use of a dehydrative condensing agent, such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC), to facilitate the intramolecular cyclization of cellobiose.

-

Reaction Scheme:

Chemical synthesis of 1,6-Anhydro-β-cellobiose.

Purification

Purification of 1,6-Anhydro-β-cellobiose from pyrolysis oil can be achieved using high-performance thin-layer chromatography (HPTLC). This technique allows for the effective separation of various sugars present in the complex mixture.

Structural Analysis by NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O.

-

Data Acquisition: Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.

-

Analysis: Analyze the chemical shifts and coupling constants to confirm the structure and stereochemistry of the molecule. For cellobiose, distinct anomeric proton signals are typically observed in the 4.0–5.5 ppm range in the ¹H NMR spectrum.

Biological Activity and Significance

While research on the specific biological activities of 1,6-Anhydro-β-cellobiose is limited, studies on the related compound, 1,6-anhydro-β-D-glucopyranose (levoglucosan), suggest potential antibacterial and antioxidant properties. Further investigation is required to determine if these activities are shared by 1,6-Anhydro-β-cellobiose.

Potential Metabolic Pathways

There is no direct evidence for the involvement of 1,6-Anhydro-β-cellobiose in specific signaling pathways. However, its structural similarity to cellobiose suggests it may be a substrate for enzymes involved in cellulose degradation or microbial carbohydrate metabolism. In various microorganisms, cellobiose is metabolized through two primary pathways: hydrolytic and phosphorolytic.

-

Hydrolytic Pathway: β-glucosidases cleave cellobiose into two glucose molecules.

-

Phosphorolytic Pathway: Cellobiose phosphorylase converts cellobiose into glucose-1-phosphate and glucose.

It is plausible that microorganisms possessing enzymes capable of hydrolyzing the β-1,4-glycosidic bond and the 1,6-anhydro bridge could utilize 1,6-Anhydro-β-cellobiose as a carbon source.

-

Hypothesized Metabolic Fate:

Hypothesized metabolism of 1,6-Anhydro-β-cellobiose.

Applications in Drug Development

The unique structural features of 1,6-Anhydro-β-cellobiose make it an interesting building block for the synthesis of more complex carbohydrate-based molecules. Its rigid bicyclic structure can serve as a scaffold for the development of novel therapeutic agents. Further research into its biological activities may uncover potential applications in areas such as antibacterial or antioxidant therapies.

References

A Technical Guide to the Formation Mechanism of Cellobiosan from Cellulose Pyrolysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cellulose, the most abundant biopolymer on Earth, represents a significant renewable feedstock for the production of biofuels and platform chemicals. Thermal decomposition of cellulose via pyrolysis yields a complex mixture of products, among which are valuable anhydrosugars. While levoglucosan, an anhydro-monosaccharide, is the most studied product, anhydro-oligosaccharides such as cellobiosan (an anhydro-disaccharide) are also formed as primary products, particularly under fast pyrolysis conditions. Understanding the formation mechanism of this compound is critical for optimizing pyrolysis processes to selectively produce higher molecular weight sugars, which can serve as important chemical intermediates. This guide provides an in-depth analysis of the proposed mechanisms for this compound formation, supported by quantitative data from pyrolysis experiments and detailed experimental protocols.

The Mechanism of this compound Formation

The thermal degradation of cellulose into anhydrosugars is a complex process involving competing reaction pathways, including depolymerization, dehydration, and fragmentation. The formation of this compound is understood to be a primary pyrolysis product, originating directly from the cellulose polymer backbone.

The prevailing hypothesis suggests a mechanism involving the cleavage of a β-1,4-glycosidic bond, followed by an intramolecular transglycosylation reaction that preserves the adjacent glycosidic linkage within the cellobiose unit. This process can be conceptualized in the following steps:

-

Initiation: Thermal energy input leads to the homolytic or heterolytic cleavage of a glycosidic bond within the cellulose chain. This initial depolymerization reduces the degree of polymerization.

-

Transglycosylation: A key step involves the attack of the C6-hydroxyl group of one glucose unit onto the anomeric carbon (C1) of the adjacent glucose unit, leading to the cleavage of the glycosidic bond connecting it to the rest of the polymer chain.

-

Cyclization and Product Formation: This intramolecular rearrangement results in the formation of a new 1,6-anhydro bridge on one of the glucose units, yielding the bicyclic structure of this compound (1,6-anhydro-β-D-glucopyranosyl-(1→4)-β-D-glucopyranose).

Theoretical studies using Density Functional Theory (DFT) on cellobiose as a model compound for cellulose have helped to elucidate the energetics of these pathways, indicating that concerted reaction mechanisms often have lower energy barriers compared to multi-step radical or ionic pathways. Under fast pyrolysis conditions, cellulose is rapidly converted into a liquid intermediate phase composed of mono- and oligo-anhydrosugars, including levoglucosan and this compound[1][2]. Due to their high boiling points, larger oligomers like this compound and cellotriosan are believed to be released from this phase as aerosols, carried over by the rapid evolution of volatile products[3].

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for this compound formation from a cellulose polymer chain.

Quantitative Data from Pyrolysis Experiments

The yield of this compound is highly dependent on pyrolysis conditions, particularly temperature and heating rate. Fast pyrolysis, characterized by high heating rates and short vapor residence times, generally favors the formation of anhydrosugars over char and gas production. The tables below summarize quantitative data on this compound yields from various experimental studies.

Table 1: Influence of Pyrolysis Temperature on Anhydrosugar Yields

| Cellulose Type | Reactor Type | Temperature (°C) | Heating Rate | Levoglucosan Yield (wt%) | This compound Yield (wt%) | Cellotriosan Yield (wt%) | Reference |

| Microcrystalline | Wire-Mesh | 300 | High | - | - | - | |

| Microcrystalline | Wire-Mesh | 400 | High | ~38 | ~8 | ~2 | |

| Microcrystalline | Wire-Mesh | 450 | High | ~44 | ~9 | ~2 | |

| Microcrystalline | Wire-Mesh | 500 | High | ~40 | ~7 | ~1.5 | |

| Microcrystalline | Wire-Mesh | 600 | High | ~27 | ~3 | ~1 |

Data extracted from studies using wire-mesh reactors to minimize secondary reactions of primary volatiles.

Table 2: Product Distribution from Catalytic Pyrolysis of Cellulose

| Catalyst | Reactor Type | Temperature (°C) | Levoglucosan (Area %) | Aromatics (Area %) | Other Organics (Area %) | Reference |

| HZSM-5 | Fluidized Bed | 400 | 82.27 | - | - | |

| Formulated Red Mud (FRM) | Fluidized Bed | 400 | 68.60 | 1.38 | Cyclic Ketones (2.91) | |

| Ga/HZSM-5 | Microreactor | - | - | Monoaromatics (25.9%) | - |

Note: Catalytic pyrolysis studies often focus on upgrading primary products like anhydrosugars into hydrocarbons, thus this compound is not always quantified separately.

Experimental Protocols

Reproducible results in cellulose pyrolysis require carefully controlled experimental conditions. Below is a representative methodology for analytical pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC/MS), a common technique for product identification and quantification.

Generalized Protocol for Analytical Pyrolysis (Py-GC/MS)

This protocol is synthesized from methodologies described in the literature.

-

Sample Preparation:

-

Dry the cellulose sample (e.g., microcrystalline cellulose) in an oven at ~105 °C for several hours to remove absorbed water.

-

Weigh a small amount of the dried sample (typically 100-500 µg) into a pyrolysis sample cup (e.g., an eco-cup).

-

-

Pyrolysis:

-

Use a micro-pyrolyzer (e.g., Frontier Lab, CDS Analytical) directly coupled to the injector of a gas chromatograph.

-

Set the pyrolysis temperature (e.g., 400 °C, 500 °C, 600 °C) and interface temperature.

-

Purge the pyrolyzer with an inert gas (e.g., Helium) for 1-2 minutes to remove any oxygen.

-

Drop the sample cup into the preheated furnace for rapid pyrolysis (typical duration < 60 seconds). The volatile products are immediately swept into the GC injector.

-

-

Gas Chromatography (GC):

-

Injector: Operate in split mode at a high temperature (e.g., 300 °C) to prevent condensation of pyrolysis products.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: Use a capillary column suitable for separating polar compounds, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 40 °C, hold for 5 min), then ramp up to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10-12 °C/min) to separate the complex mixture of products.

-

-

Mass Spectrometry (MS) and/or Flame Ionization Detection (FID):

-

MS: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-550. Identify compounds by comparing their mass spectra with a library (e.g., NIST).

-

FID: Used for quantification. Calibrate the detector response using external or internal standards for key analytes.

-

-

Quantification:

-

Calculate the relative peak area percentages for a semi-quantitative overview.

-

For absolute quantification, create calibration curves for specific compounds (like levoglucosan and, if a standard is available, this compound) by injecting known concentrations.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a cellulose pyrolysis experiment, from sample preparation to data analysis.

Conclusion

The formation of this compound during cellulose pyrolysis is a key reaction pathway that contributes to the bio-oil fraction. The mechanism proceeds via a thermally induced depolymerization and intramolecular transglycosylation, yielding an anhydro-disaccharide. Experimental data confirms that this compound is a significant primary product, with yields peaking at pyrolysis temperatures between 400-450 °C under fast heating conditions. Further research into selective catalysts and reactor designs could enhance the production of this compound and other anhydro-oligosaccharides, providing valuable C12 sugar platforms for the chemical and pharmaceutical industries. The standardized protocols and mechanistic understanding presented in this guide serve as a foundational resource for professionals in this field.

References

- 1. Research Portal [rex.libraries.wsu.edu]

- 2. Understanding cellulose primary and secondary pyrolysis reactions to enhance the production of anhydrosaccharides and to better predict the composition of carbonaceous residues | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

The Enigmatic Presence of Cellobiosan in Biomass: A Technical Guide

Abstract

Cellobiosan (1,6-anhydro-β-cellobiose) is an anhydrosugar that has garnered increasing interest within the scientific community due to its formation during the thermal decomposition of lignocellulosic biomass. As a primary product of cellulose pyrolysis, its natural occurrence is intrinsically linked to processes such as biomass burning and controlled thermochemical conversion technologies. Understanding the conditions of its formation, its prevalence in various biomass feedstocks, and the analytical methods for its detection and quantification is crucial for optimizing biorefinery processes and exploring its potential as a platform chemical. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed experimental protocols for its analysis, and insights into its microbial degradation pathways.

Introduction

This compound is a disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond, with one of the glucose units existing as a 1,6-anhydro ring. It is not typically found in living biomass but is rather a product of thermal degradation. The primary route to this compound formation is the pyrolysis of cellulose, a major component of plant cell walls. During pyrolysis, the glycosidic bonds within the cellulose polymer are cleaved, and intramolecular rearrangement of the resulting cellobiose units leads to the formation of the more thermally stable this compound. Its presence in bio-oils, the liquid product of biomass pyrolysis, makes it a significant, yet often challenging, component to valorize.

Natural Occurrence and Quantitative Data

The yield of this compound from biomass pyrolysis is highly dependent on the type of biomass, its composition (particularly the cellulose content), and the pyrolysis process parameters such as temperature, heating rate, and residence time. Generally, feedstocks with high cellulose content will produce higher yields of this compound.

| Biomass Source | Pyrolysis Temperature (°C) | This compound Yield/Concentration | Reference |

| Pinus radiata Sawdust | Not Specified | 0.98-1.96% in bio-oil | [1] |

| Hybrid Poplar | Not Specified | 30 wt% of total sugar pool in aqueous stream | [2] |

| Herbaceous Biomass (e.g., Switchgrass) | 550 | Higher yields than woody biomass | [3] |

| Woody Biomass (e.g., Oak) | 550 | Lower yields than herbaceous biomass | [3] |

| Lignocellulosic Pulps (from Switchgrass) | 550 | Up to 35 wt% levoglucosan, implying significant this compound presence | [4] |

| Lignocellulosic Pulps (from Oak) | 550 | Lower yields compared to Switchgrass pulps |

Table 1: Quantitative data on this compound from various biomass sources.

Experimental Protocols

Accurate detection and quantification of this compound in complex matrices like bio-oil are critical for research and process optimization. Several analytical techniques are employed, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) of Silylated Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form. Silylation is a common derivatization method for carbohydrates.

Protocol for Silylation and GC-MS Analysis:

-

Sample Preparation: A known amount of bio-oil is dissolved in a suitable solvent (e.g., pyridine). An internal standard (e.g., sorbitol) is added for quantification.

-

Oximation: To prevent the formation of multiple anomeric peaks, the sample is first treated with hydroxylamine hydrochloride in pyridine and heated (e.g., at 70°C for 30 minutes) to convert the carbonyl groups of reducing sugars into oximes.

-

Silylation: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, is added to the sample. The mixture is then heated (e.g., at 80°C for 30 minutes) to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

-

GC-MS Analysis:

-

Injection: 1 µL of the derivatized sample is injected into the GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-800.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of its TMS derivative to the peak area of the internal standard and referencing a calibration curve prepared with pure this compound standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization.

Protocol for HPLC Analysis:

-

Sample Preparation: The bio-oil sample is diluted with the mobile phase (e.g., a mixture of acetonitrile and water) and filtered through a 0.45 µm syringe filter to remove particulate matter.

-

HPLC System:

-

Column: A column designed for carbohydrate analysis, such as an amino-based column (e.g., Aminex HPX-87P) or a hydrophilic interaction chromatography (HILIC) column.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used. For example, an isocratic mobile phase of 75:25 (v/v) acetonitrile:water.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is often maintained at an elevated temperature (e.g., 35°C) to improve peak shape and resolution.

-

Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV absorbing compounds like this compound.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from injections of known concentrations of a pure this compound standard.

Signaling Pathways and Biological Interactions

While this compound itself is not involved in signaling pathways within biomass, its microbial degradation is a significant area of research, particularly for the biological upgrading of bio-oils. Certain microorganisms have evolved pathways to utilize anhydrosugars as a carbon source.

Microbial Utilization of this compound

The bacterium Pseudomonas putida has been engineered to utilize this compound. The key to this process is the enzymatic cleavage of this compound.

Enzymatic Breakdown:

The enzyme β-glucosidase plays a pivotal role in the initial step of this compound metabolism. It catalyzes the hydrolysis of the β-1,4-glycosidic bond in this compound, yielding one molecule of glucose and one molecule of levoglucosan .

Metabolic Entry:

-

Glucose: The liberated glucose can directly enter the central carbon metabolism of the microorganism through glycolysis.

-

Levoglucosan: Levoglucosan is phosphorylated by the enzyme levoglucosan kinase (LGK) to form glucose-6-phosphate , which is a key intermediate in glycolysis.

Experimental and Logical Workflows

The analysis and understanding of this compound in biomass involve a series of interconnected steps, from sample processing to data interpretation.

Conclusion

This compound is a key anhydrosugar formed during the pyrolysis of lignocellulosic biomass. Its yield is influenced by biomass composition and process conditions. Accurate quantification of this compound is achievable through analytical techniques such as GC-MS and HPLC, for which detailed protocols are provided in this guide. Furthermore, the elucidation of microbial metabolic pathways for this compound utilization opens up new avenues for the biotechnological upgrading of pyrolysis-derived bio-oils. This technical guide serves as a comprehensive resource for researchers and professionals working in the fields of biorefining, biofuel development, and natural product chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion of levoglucosan and this compound by Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-hub.nrel.gov [research-hub.nrel.gov]

- 4. Engineering of Pseudomonas putida for accelerated co-utilization of glucose and cellobiose yields aerobic overproduction of pyruvate explained by an upgraded metabolic model - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cellobiosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cellobiosan (1,6-anhydro-β-cellobiose), a key anhydrosugar derived from the pyrolysis of cellulose. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in biomass conversion, carbohydrate chemistry, and drug development.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for the identification and structural elucidation of this compound. Electrospray ionization (ESI) is a commonly employed technique for the analysis of such polar molecules.

Table 1: Mass Spectrometry Data for this compound

| Ion | m/z (Da) | Description |

| [M-H]⁻ | 323 | Deprotonated molecular ion |

| Fragment Ion | 161 | Resulting from the cleavage of the glycosidic bond |

| Dimer | 647 | Dimerized species observed in some analyses |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A typical ESI-MS analysis of this compound involves dissolving the sample in a suitable solvent system, such as a mixture of acetonitrile and water, and introducing it into the mass spectrometer. The analysis is often performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information. The collision-induced dissociation (CID) of the [M-H]⁻ ion typically results in the cleavage of the glycosidic bond, yielding characteristic fragment ions.

Caption: Fragmentation pathway of this compound in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not widely published, theoretical calculations provide insights into the expected chemical shifts. The presence of the anhydro bridge and the glycosidic linkage significantly influences the magnetic environment of the protons and carbons in the molecule.

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | 3.0 - 5.5 | The anomeric protons are expected to appear in the downfield region of this range. |

| ¹³C | 60 - 105 | The anomeric carbons and the carbons involved in the anhydro bridge will have distinct shifts. |

Experimental Protocol: NMR Spectroscopy

For the acquisition of NMR spectra of this compound, the sample would typically be dissolved in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). Standard one-dimensional (1D) ¹H and ¹³C NMR experiments would be performed. For complete structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish the connectivity between protons and carbons.

Caption: A typical workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be similar to that of other carbohydrates, with characteristic absorption bands for hydroxyl, C-H, and C-O bonds.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600 - 3200 | O-H stretching | Hydroxyl groups |

| 3000 - 2800 | C-H stretching | C-H bonds |

| ~1100 - 1000 | C-O stretching, C-O-C stretching (ether) | C-O, C-O-C bonds |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

To obtain an FTIR spectrum of this compound, the sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.

Caption: Logical flow for obtaining and analyzing an IR spectrum of this compound.

Solubility of Cellobiosan in different organic solvents

An In-depth Technical Guide to the Solubility of Cellobiosan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key anhydrosugar, in various organic solvents. Understanding the solubility of this compound is critical for its application in biofuel production, materials science, and as a building block in synthetic chemistry, including drug development. This document compiles available quantitative data, offers insights into its solubility in a broader range of solvents, and provides detailed experimental protocols for determining its solubility.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to its numerous hydroxyl (-OH) groups and ether linkages. This polarity and its capacity for hydrogen bonding are the primary determinants of its solubility in different organic solvents.

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given this compound's structure, it is expected to exhibit favorable interactions with these solvents.

Polar Aprotic Solvents: Solvents in this category (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, acetonitrile) have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. This compound's hydroxyl groups can donate hydrogen bonds to these solvents, facilitating dissolution.

Nonpolar Solvents: These solvents (e.g., hexane, toluene) lack significant dipole moments and cannot engage in hydrogen bonding. Consequently, the solubility of the highly polar this compound in nonpolar solvents is expected to be negligible.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that temperature, a critical factor influencing solubility, was not consistently reported in the available literature. The data presented here should be considered at or near room temperature.

| Solvent | Solvent Type | Solubility (mg/mL) | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | High solubility observed.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 | Good solubility.[1] |

| Water | Polar Protic | 50 | High solubility. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 10 | Moderate solubility in a buffered aqueous solution.[1] |

| Ethanol | Polar Protic | 1 | Limited solubility.[1] |

| Methanol | Polar Protic | Data not available | Predicted to have limited to moderate solubility, likely slightly higher than in ethanol due to its higher polarity. |

| Acetonitrile | Polar Aprotic | Data not available | Predicted to have low to limited solubility. |

| Acetone | Polar Aprotic | Data not available | Predicted to have low solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Data not available | Predicted to have very low to negligible solubility due to its lower polarity compared to other aprotic solvents. |

Experimental Protocols for Determining this compound Solubility

A standardized and reliable method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent is the shake-flask method . This protocol ensures that a saturated solution is formed and that the measurement is taken at equilibrium.

Protocol 1: Gravimetric Determination of Solubility

This method is straightforward and relies on the accurate measurement of mass.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C, depending on the solvent's boiling point). Dry the sample to a constant weight.

-

Calculation: The solubility is calculated by dividing the mass of the dried this compound by the volume of the filtrate used.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This method is highly accurate and is particularly useful for solvents that are difficult to evaporate completely or when only small sample volumes are available.

Materials and Equipment:

-

Same as Protocol 1

-

HPLC system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD)

-

Appropriate HPLC column for carbohydrate analysis (e.g., an amino-based or ligand-exchange column)

-

Mobile phase (e.g., acetonitrile/water mixture)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation and Equilibration: Follow steps 1 and 2 from Protocol 1.

-

Phase Separation: Follow step 3 from Protocol 1.

-

Sample Preparation for HPLC: Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted filtrate sample into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for HPLC-Based Solubility Determination.

Conclusion

The solubility of this compound is highest in polar protic solvents like water and polar aprotic solvents such as DMF and DMSO. Its solubility is limited in less polar solvents like ethanol and is expected to be very low in nonpolar organic solvents. For researchers and drug development professionals, this information is crucial for selecting appropriate solvent systems for reactions, purifications, and formulations involving this compound. The provided experimental protocols offer a robust framework for determining the solubility of this compound in other organic solvents for which quantitative data is not yet available.

References

Cellobiosan: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, biological significance, and metabolic pathways of Cellobiosan, a key anhydrosugar in biofuel research and microbial metabolism.

This technical guide provides a comprehensive overview of this compound (CAS Number: 35405-71-1), an anhydro sugar of significant interest in the fields of biofuel production, carbohydrate chemistry, and microbiology. This document details its physicochemical properties, explores its role as a carbon source for various microorganisms, and outlines the key metabolic pathways and regulatory networks involved in its utilization. Detailed experimental protocols for its study are also provided to facilitate further research.

Physicochemical Properties of this compound

This compound, systematically named 1,6-anhydro-4-O-β-D-glucopyranosyl-β-D-glucopyranose, is a disaccharide formed during the pyrolysis of cellulose.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 35405-71-1 | [1][2][3] |

| Molecular Formula | C₁₂H₂₀O₁₀ | |

| Molecular Weight | 324.28 g/mol | |

| Synonyms | 1,6-Anhydro-β-cellobiose |

Biological Significance and Applications

This compound is a significant product of biomass pyrolysis and is increasingly recognized for its potential as a renewable carbon source for microbial fermentation. Research has focused on identifying and engineering microorganisms capable of efficiently metabolizing this anhydrosugar to produce biofuels and other valuable biochemicals. Understanding the enzymatic and metabolic pathways involved in this compound utilization is crucial for developing robust microbial cell factories.

Metabolic Pathways of Anhydrosugar Utilization

The microbial metabolism of this compound primarily involves its enzymatic hydrolysis into monosaccharides that can then enter central carbon metabolism. The key enzyme in this process is β-glucosidase, which cleaves the β-1,4-glycosidic bond.

Enzymatic Hydrolysis of this compound

Several studies have demonstrated that β-glucosidases from various microbial sources can hydrolyze this compound. The enzymatic reaction proceeds as follows:

Microbial Utilization and Regulatory Pathways

In many bacteria, the utilization of cellobiose, a closely related disaccharide, is controlled by the cel operon. This operon often includes genes for a phosphotransferase system (PTS) that transports and phosphorylates cellobiose, and a phospho-β-glucosidase that cleaves the phosphorylated disaccharide. The expression of the cel operon is typically regulated by a transcriptional activator, such as CelR, and is subject to catabolite repression. While the specific pathways for this compound are still under investigation in many organisms, it is hypothesized that similar transport and regulatory mechanisms are involved.

The diagram below illustrates a generalized workflow for identifying and characterizing microbes capable of utilizing this compound as a sole carbon source.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol outlines a general method for assessing the enzymatic hydrolysis of this compound using a commercially available β-glucosidase.

Materials:

-

This compound

-

β-glucosidase (e.g., from Aspergillus niger)

-

Sodium citrate buffer (50 mM, pH 5.0)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate analysis column

Procedure:

-

Prepare a 10 mg/mL stock solution of this compound in 50 mM sodium citrate buffer (pH 5.0).

-

Prepare a stock solution of β-glucosidase in the same buffer at a desired concentration (e.g., 1 mg/mL).

-

Set up the reaction mixture in a microcentrifuge tube:

-

450 µL of this compound stock solution

-

50 µL of β-glucosidase stock solution

-

-

Incubate the reaction mixture at a suitable temperature (e.g., 50°C) with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately stop the enzymatic reaction in the aliquot by heating at 95°C for 5 minutes or by adding a quenching solution (e.g., 0.1 M NaOH).

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant for the concentrations of this compound, glucose, and levoglucosan using HPLC.

Protocol 2: Culturing Microbes on this compound as a Sole Carbon Source

This protocol describes the method for isolating and culturing microorganisms capable of utilizing this compound.

Materials:

-

Soil sample or other environmental source of microbes

-

M9 minimal medium salts

-

This compound (2% w/v as the sole carbon source)

-

Agar

-

Sterile culture tubes and petri dishes

-

Incubator

Procedure:

-

Enrichment Culture:

-

Prepare M9 minimal medium broth containing 2% (w/v) this compound.

-

Inoculate 10 mL of the medium with 1 g of the soil sample.

-

Incubate at 30°C with shaking (200 rpm) for 3-5 days.

-

-

Isolation:

-

Prepare M9 minimal medium agar plates containing 2% (w/v) this compound.

-

Serially dilute the enrichment culture and spread plate onto the agar plates.

-

Incubate the plates at 30°C until colonies appear.

-

-

Pure Culture:

-

Select distinct colonies and streak them onto fresh M9-Cellobiosan agar plates to obtain pure cultures.

-

-

Growth Characterization:

-

Inoculate a single colony into liquid M9 medium with 2% this compound.

-

Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) over time.

-

Protocol 3: β-Glucosidase Activity Assay

This protocol provides a method to determine the β-glucosidase activity in microbial cultures or purified enzyme preparations using the synthetic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (5 mM)

-

Sodium carbonate (Na₂CO₃) solution (2 M)

-

Culture supernatant or cell lysate

-

Spectrophotometer

Procedure:

-

Add 1 mL of the enzyme sample (culture supernatant or diluted cell lysate) to a test tube.

-

Add 1 mL of 5 mM pNPG solution to the tube.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 10-30 minutes.

-

Stop the reaction by adding 1 mL of 2 M Na₂CO₃ solution. This will also develop a yellow color if p-nitrophenol has been released.

-

Measure the absorbance of the solution at 410 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

References

- 1. Dissecting cellobiose metabolic pathway and its application in biorefinery through consolidated bioprocessing in Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation of cellobiose utilization by PRD-domain containing Sigma54-dependent transcriptional activator (CelR) and catabolite control protein A (CcpA) in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Transcriptional regulation of cellobiose utilization by PRD-domain containing Sigma54-dependent transcriptional activator (CelR) and catabolite control protein A (CcpA) in Bacillus thuringiensis [frontiersin.org]

The Biological Potential of Cellobiosan and Its Derivatives: A Technical Guide for Researchers

An in-depth exploration of the prospective anti-inflammatory and anticancer activities of cellobiosan, supported by established methodologies and data from related compounds.

Introduction

This compound (1,6-anhydro-β-cellobiose), an anhydrosugar derived from the pyrolysis of cellulosic biomass, has primarily been investigated in the context of biofuel production and microbial metabolism. However, the broader family of oligosaccharides and their derivatives has garnered significant attention in drug discovery for their diverse biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound and its derivatives, with a specific focus on anti-inflammatory and anticancer effects. While direct research on the therapeutic properties of this compound is limited, this document extrapolates from the activities of structurally related compounds and outlines the established experimental protocols and theoretical signaling pathways that can guide future investigations in this promising area.

Hypothesized Biological Activities of this compound and Its Derivatives

Based on the known biological activities of other oligosaccharides, such as chitosan oligosaccharides and feruloylated oligosaccharides, it is hypothesized that this compound and its chemically modified derivatives could exhibit significant anti-inflammatory and anticancer properties.[1][2] The structural features of this compound, including its glycosidic bond and multiple hydroxyl groups, provide ample opportunities for synthetic modifications (e.g., esterification, etherification) to enhance its bioactivity and pharmacokinetic properties.

Quantitative Data from Related Oligosaccharides

To provide a benchmark for future studies on this compound, the following tables summarize the quantitative biological activity data of various other oligosaccharides.

Table 1: Anticancer Activity of Related Oligosaccharides

| Oligosaccharide/Derivative | Cell Line | Assay | IC50 Value | Reference |

| Chitosan Oligosaccharides | A549 (Lung Carcinoma) | Proliferation Assay | Inhibition at 0.05–1.0 mg/mL | [1] |

| Neoagaro-oligosaccharides | RAW264.7 (Macrophage) | MTT Assay | No cytotoxicity up to 1000 µg/mL | [3] |

| (1→3)-α-d-Glucooligosaccharides | HT-29 & LS180 (Colon Cancer) | MTT Assay | No direct cytotoxicity up to 500 µg/mL | [4] |

| Pygmaeocin B (Diterpene) | HT29 (Colon Cancer) | Cytotoxicity Assay | 6.69 ± 1.2 µg/mL | |

| Compound 13 (Abietane) | HT29 (Colon Cancer) | Cytotoxicity Assay | 2.7 ± 0.8 µg/mL |

Table 2: Anti-inflammatory Activity of Related Oligosaccharides

| Oligosaccharide/Derivative | Cell Line | Method | Effect | Reference |

| Feruloylated Oligosaccharides | RAW264.7 | LPS-induced cytokine secretion | Inhibition of TNF-α, IL-6, IL-1β; promotion of IL-10 | |

| 2'-Fucosyllactose (2'-FL) & 6'-Siallylactose (6'-SL) | Caco-2/THP-1 co-culture | LPS/IFN-γ induced cytokine secretion | Decreased pro-inflammatory cytokines | |

| Jellyfish Polysaccharides (JF3) | RAW264.7 | LPS-induced NO production | Decreased NO production | |

| Pygmaeocin B (Diterpene) | RAW 264.7 | LPS-induced NO production | IC50NO = 33.0 ± 0.8 ng/mL |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer and anti-inflammatory activity of this compound and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, HT-29, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Assay (Griess Test)

This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound or its derivatives

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Measurement of Inflammatory Cytokines: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant.

Materials:

-

Supernatants from the anti-inflammatory assay (see protocol 2)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

-

Plate reader

Procedure:

-

Follow the instructions provided with the commercial ELISA kit.

-

Typically, the supernatant is added to a plate pre-coated with a capture antibody for the cytokine of interest.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, which reacts with the enzyme to produce a colored product.

-

The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are yet to be elucidated, based on the mechanisms of other bioactive oligosaccharides, several pathways are prime candidates for investigation.

Hypothetical Anti-inflammatory Signaling Pathway

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that this compound derivatives could act similarly.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Workflow for Anticancer Activity Screening

A logical workflow is crucial for the systematic evaluation of novel compounds.

Caption: A streamlined workflow for the discovery of anticancer this compound derivatives.

Conclusion

This compound, as a readily available biomass-derived anhydrosugar, represents an untapped resource in the quest for novel therapeutic agents. While direct evidence of its biological activity is currently scarce, the extensive research on related oligosaccharides provides a strong rationale for its investigation. This guide offers a foundational framework for researchers to explore the anti-inflammatory and anticancer potential of this compound and its derivatives. By employing the detailed experimental protocols and considering the hypothetical signaling pathways presented, the scientific community can begin to unlock the therapeutic promise of this intriguing molecule. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the methodologies outlined herein.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction, Identification, and In Vitro Anti-Inflammatory Activity of Feruloylated Oligosaccharides from Baijiu Distillers’ Grains [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. "CONSTRUCTION OF SYNTHETIC SIGNAL PATHWAYS IN MAMMALIAN CELLS VIA INDUC" by Guihua Zeng [digitalrepository.unm.edu]

Methodological & Application

Synthesis of Cellobiosan from Biomass Pyrolysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of cellobiosan from biomass pyrolysis, detailing the underlying principles, experimental procedures, and potential applications in drug development. The protocols are designed to guide researchers in the lab-scale production and purification of this valuable anhydrosugar.

This compound, a disaccharide anhydride of glucose, is a key product of cellulose pyrolysis. Its unique chemical structure, characterized by a 1,6-anhydro bridge, offers potential as a biocompatible and biodegradable building block for various applications, including in the pharmaceutical industry as an excipient or a component of drug delivery systems. This document outlines the methodologies for its synthesis from renewable biomass resources, its purification, and explores its prospective roles in drug development.

I. Quantitative Data Summary

The yield of this compound from biomass pyrolysis is influenced by several factors, including the type of biomass, pretreatment methods, pyrolysis temperature, and pressure. The following tables summarize quantitative data gathered from various studies on the pyrolysis of cellulose and lignocellulosic biomass.

Table 1: Yield of Anhydrosugars from Pyrolysis of Various Biomass Feedstocks

| Biomass Source | Pyrolysis Temperature (°C) | Pressure | This compound Yield (wt%) | Levoglucosan Yield (wt%) | Reference |

| Pinus radiata Sawdust | Not Specified | Not Specified | 0.98 - 1.96 | 1.27 - 2.26 | [1] |

| Native Wood | Not Specified | Not Specified | Higher than sawdust | Higher than sawdust | [1] |

| Cellulose (thin film) | 500 | 4 mbar (vacuum) | Increased yield | Not specified | [2][3] |

| Cellulose (thin film) | 500 | 1 bar | Lower yield | Not specified | [2] |

Table 2: Composition of Water-Soluble Fraction of Bio-oil

| Compound | Concentration in Water-Soluble Fraction (wt%) | Reference |

| Levoglucosan | up to 10 | |

| Other Anhydrosugars | Present | |

| Acetic Acid | Present | |

| Formic Acid | Present | |

| Hydroxyacetaldehyde | Present |

II. Experimental Protocols

The following protocols are synthesized from the available literature and provide a general framework for the production and purification of this compound. Optimization of these protocols for specific equipment and biomass feedstock is recommended.

Protocol 1: Synthesis of this compound via Fractional Vacuum Pyrolysis of Cellulose

This protocol describes a method to produce a bio-oil enriched in this compound through the fractional pyrolysis of cellulose under vacuum conditions. Vacuum pyrolysis is employed to lower the boiling points of larger molecules like this compound, facilitating their volatilization and reducing the extent of secondary decomposition reactions.

Materials:

-

Microcrystalline cellulose

-

Pyrolysis reactor equipped with a vacuum pump, temperature controller, and a series of condensers for fractional collection.

-

Collection flasks for bio-oil fractions.

-

Inert gas (e.g., Nitrogen) for purging.

Procedure:

-

Preparation of Cellulose: Dry the microcrystalline cellulose in a vacuum oven at 80°C overnight to remove any residual moisture.

-

Reactor Setup:

-

Place a known amount of dried cellulose into the pyrolysis reactor.

-

Assemble the fractional condensation train, with each condenser set at a progressively lower temperature to separate the pyrolysis vapors based on their condensation points.

-

Purge the entire system with an inert gas (e.g., Nitrogen) for at least 30 minutes to remove oxygen.

-

-

Pyrolysis:

-

Evacuate the system to the desired pressure (e.g., 4 mbar).

-

Heat the reactor to the target pyrolysis temperature (e.g., 350-500°C) at a controlled heating rate. The optimal temperature for maximizing anhydrosugar yield is often around 500°C.

-

Maintain the pyrolysis temperature for a set residence time (e.g., 1-5 minutes).

-

-

Fractional Condensation:

-

The volatile products will pass through the series of condensers. The less volatile, higher molecular weight compounds like this compound will condense in the earlier, higher-temperature condensers.

-

Collect the liquid fractions from each condenser. The fraction collected at a higher temperature is expected to be enriched in this compound.

-

-

Product Recovery:

-

After the pyrolysis is complete and the system has cooled down, carefully collect the bio-oil fractions from each condenser.

-

Weigh each fraction to determine the yield.

-

Store the bio-oil fractions at 4°C for further analysis and purification.

-

Protocol 2: Extraction of Water-Soluble Anhydrosugars from Bio-oil

This protocol details the separation of the water-soluble fraction, containing this compound and other sugars, from the complex bio-oil mixture using liquid-liquid extraction.

Materials:

-

Bio-oil fraction enriched in this compound (from Protocol 1).

-

Deionized water.

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Mixing: In a separatory funnel, combine the bio-oil fraction with deionized water at a 1:1 volume ratio.

-

Extraction: Shake the separatory funnel vigorously for 5-10 minutes to ensure thorough mixing and transfer of water-soluble components to the aqueous phase.

-

Phase Separation: Allow the mixture to stand until two distinct layers are formed: a lower organic layer and an upper aqueous layer containing the anhydrosugars.

-

Collection: Carefully drain the lower organic layer. Collect the upper aqueous layer.

-

Back-Extraction (Optional): To maximize the recovery of sugars, the organic layer can be extracted again with a fresh portion of deionized water. Combine the aqueous layers.

-

Solvent Wash: To remove residual organic impurities, wash the combined aqueous phase with an organic solvent like dichloromethane. Discard the organic layer.

-

Concentration: Concentrate the aqueous solution using a rotary evaporator under reduced pressure to remove the water and obtain a concentrated sugar syrup.

Protocol 3: Purification of this compound using Preparative Liquid Chromatography

This protocol outlines the purification of this compound from the concentrated sugar syrup using preparative liquid chromatography, a technique that separates compounds based on their polarity.

Materials:

-

Concentrated sugar syrup (from Protocol 2).

-

Silica gel for column chromatography.

-

A series of elution solvents with increasing polarity (e.g., hexane, toluene, dichloromethane, acetone, methanol).

-

Glass chromatography column.

-

Fraction collector.

-

Analytical High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) system for fraction analysis.

-

This compound standard for comparison.

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial, least polar solvent (e.g., hexane) and pack it into the chromatography column.

-

Sample Loading: Dissolve a small amount of the concentrated sugar syrup in the initial mobile phase and carefully load it onto the top of the silica gel column.

-

Elution:

-

Begin eluting the column with the least polar solvent.

-

Gradually increase the polarity of the mobile phase by sequentially using solvents of higher polarity (e.g., hexane/toluene mixtures, toluene/dichloromethane mixtures, etc.).

-

Collect the eluate in fractions using a fraction collector.

-

-

Fraction Analysis:

-

Analyze the collected fractions for the presence of this compound using an analytical technique like HPTLC or HPLC.

-

Spot a small amount of each fraction onto an HPTLC plate alongside a this compound standard. Develop the plate and visualize the spots to identify the fractions containing this compound.

-

-

Pooling and Concentration:

-

Combine the fractions that show a high concentration of pure this compound.

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

-

-

Purity Assessment: Assess the purity of the final product using analytical HPLC or other spectroscopic methods.

III. Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for this compound Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Logical Relationship in Fractional Pyrolysis and Purification

Caption: Key principles in this compound production and isolation.

IV. Applications in Drug Development

While the direct application of this compound in drug delivery is an emerging area with limited specific examples in the reviewed literature, its structural similarity to cellulose and other biocompatible oligosaccharides suggests significant potential. Cellulose and its derivatives are widely used as pharmaceutical excipients and in various drug delivery systems.

Potential Roles of this compound:

-

Pharmaceutical Excipient: this compound could potentially be used as a binder or filler in tablet formulations. Natural polymers like starches and cellulose derivatives are commonly used for this purpose due to their inertness and binding properties. Further research is needed to evaluate the compaction properties and drug compatibility of this compound.

-

Drug Delivery Systems:

-

Hydrogel Formation: this compound, with its multiple hydroxyl groups, could be chemically cross-linked to form hydrogels for sustained drug release. The biodegradability of such a hydrogel would be an advantageous feature.

-

Polymer Synthesis: this compound can serve as a monomer for the synthesis of novel biocompatible polymers. For instance, cellobiose-based glycopolysiloxanes have been synthesized for the encapsulation of hydrophobic drugs in nanoparticles. Similar polymerizations with this compound could yield materials with unique drug encapsulation and release properties.

-

Functionalization for Targeted Delivery: The hydroxyl groups of this compound can be functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues. This approach is widely explored for other polysaccharide-based drug delivery systems.

-

Future Research Directions:

-

Investigating the toxicological profile of this compound to ensure its safety for pharmaceutical use.

-

Exploring the synthesis of various this compound derivatives and evaluating their properties for drug delivery applications.

-

Developing and characterizing this compound-based hydrogels and nanoparticles for the controlled release of different therapeutic agents.

-

Conducting in vitro and in vivo studies to assess the efficacy and biocompatibility of this compound-based drug delivery systems.

References

Quantitative Analysis of Cellobiosan in Bio-oil: A Guide to Analytical Techniques

The accurate quantification of specific chemical compounds in bio-oil, a complex mixture derived from the thermal decomposition of biomass, is crucial for its valorization into biofuels and biochemicals. Cellobiosan (4-O-β-D-glucopyranosyl-1,6-anhydro-β-D-glucopyranose), an anhydrosugar derived from cellulose, is a key indicator of pyrolysis efficiency and a potential precursor for value-added products. This document provides detailed application notes and protocols for the quantification of this compound in bio-oil using various analytical techniques.

High-Performance Thin-Layer Chromatography (HPTLC)

Application Note: HPTLC offers a rapid, simple, and cost-effective method for the simultaneous separation and quantification of major carbohydrates in bio-oil, including this compound, without the need for sample pre-treatment or derivatization.[1][2] This technique is particularly advantageous as it utilizes disposable plates, thus avoiding the detrimental effects of the complex bio-oil matrix on chromatographic columns and detectors.[1][2]

Experimental Protocol: HPTLC-Densitometry

This protocol is based on the method described by Tessini et al. (2011).

1. Materials and Reagents:

- HPTLC plates: Silica gel 60 F254 (20 cm x 10 cm)

- Solvents: Acetonitrile, ultrapure water (HPLC grade)

- Standards: this compound, levoglucosan, glucose, arabinose, xylose, cellobiose (analytical grade)

- Dipping reagent: Anisaldehyde-sulfuric acid reagent (0.5 mL p-anisaldehyde, 10 mL glacial acetic acid, 85 mL methanol, and 5 mL concentrated sulfuric acid).

2. Standard and Sample Preparation:

- Standard Solutions: Prepare individual stock solutions of this compound and other sugar standards in a suitable solvent (e.g., methanol:water). Prepare a mixed standard solution containing all sugars at a known concentration.

- Sample Solution: Dissolve a known weight of bio-oil in a suitable solvent (e.g., methanol) to a final concentration appropriate for HPTLC analysis.

3. Chromatography:

- Application: Apply 2 µL of standard and sample solutions as 8 mm bands onto the HPTLC plate using an automatic TLC sampler.

- Mobile Phase: Acetonitrile:Water (85:15, v/v).

- Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes. The development distance is 8 cm.

- Drying: Dry the plate for 5 minutes in a stream of warm air.

4. Derivatization and Detection:

- Dipping: Immerse the plate in the anisaldehyde-sulfuric acid reagent for 1 second.

- Heating: Heat the plate at 100 °C for 5 minutes.

- Densitometry: Scan the plate with a TLC scanner in absorbance/reflectance mode at 520 nm.

5. Quantification:

- Identify the this compound peak in the sample chromatogram by comparing its retardation factor (Rf) with that of the standard.

- Quantify the amount of this compound by comparing the peak area of the sample with the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) after Silylation

Application Note: GC-MS provides high sensitivity and selectivity for the quantification of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis. The most common derivatization technique is silylation, which replaces the active hydrogens in the hydroxyl groups with trimethylsilyl (TMS) groups. To prevent the formation of multiple anomeric peaks for reducing sugars, a two-step derivatization involving oximation followed by silylation is often employed.

Experimental Protocol: Two-Step Derivatization GC-MS

This protocol is a synthesized procedure based on common practices for carbohydrate analysis.

1. Materials and Reagents:

- Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Pyridine, Hydroxylamine hydrochloride.

- Internal Standard (IS): Phenyl-β-D-glucopyranoside or a similar stable compound not present in the bio-oil.

- Solvents: Hexane (GC grade).

- Standards: this compound (analytical grade).

2. Sample and Standard Preparation:

- Drying: Place a known amount of bio-oil or standard solution in a vial and evaporate to dryness under a stream of nitrogen. It is critical to ensure the sample is completely dry as moisture interferes with silylation.

- Internal Standard Addition: Add a known amount of the internal standard solution to the dried sample.

3. Derivatization: